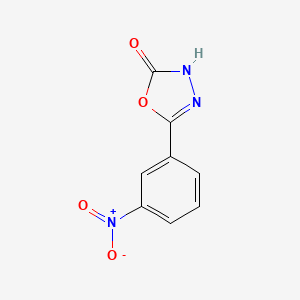

5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-2-1-3-6(4-5)11(13)14/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNRZPOCXZUMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261076 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83725-80-8 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83725-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Nitrophenyl 3h 1,3,4 Oxadiazol 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the exact arrangement and electronic environment of each atom in the 5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one scaffold can be determined.

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For this compound, the spectrum is characterized by distinct signals in the aromatic region corresponding to the protons on the 3-nitrophenyl ring. The electron-withdrawing nature of both the nitro group and the oxadiazole ring causes these protons to be deshielded, shifting their signals to a lower field (higher ppm values).

The protons of the nitrophenyl ring typically appear as a complex multiplet system. In analogous compounds, such as 2-(4-nitrophenyl)-5-tosyl-1,3,4-oxadiazole, the aromatic protons are observed in the range of δ 7.06–8.25 ppm nih.gov. The tautomeric form, this compound, would also feature a signal for the N-H proton. This proton is typically broad and appears at a very downfield chemical shift due to its acidic nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for substituted aromatic and heterocyclic systems.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.50 - 9.00 | Multiplet |

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. In this compound, the carbon atoms of the 1,3,4-oxadiazol-2-one ring are particularly characteristic. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield. The second carbon of the oxadiazole ring (C-5, attached to the phenyl group) also resonates at a low field.

In closely related structures, such as 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the two carbons of the oxadiazole ring appear at approximately 169.0 ppm and 164.7 ppm d-nb.info. For other 5-(nitrophenyl)-1,3,4-oxadiazole derivatives, these carbons are consistently found in the δ 162–168 ppm range nih.gov. The carbons of the 3-nitrophenyl ring will appear in the typical aromatic region (δ 120-150 ppm), with the carbon atom directly bonded to the nitro group being significantly deshielded.

Table 2: Typical ¹³C NMR Chemical Shifts for 5-(Nitrophenyl)-1,3,4-oxadiazole Analogues

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Oxadiazole Ring) | > 165 |

| C5 (Oxadiazole Ring) | 160 - 165 |

| Aromatic C-NO₂ | 148 - 150 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the signals of the protonated carbons in the 3-nitrophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the 3-nitrophenyl ring and the 1,3,4-oxadiazol-2-one ring by showing a correlation from the protons on the aromatic ring to the C-5 carbon of the oxadiazole ring. It also helps in assigning quaternary carbons, which are not visible in HSQC spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to map out the spin systems within the 3-nitrophenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its analogues displays several characteristic absorption bands that confirm its structure.

The most prominent absorption is the C=O (carbonyl) stretching vibration of the oxadiazol-2-one ring, which is expected to appear as a strong band in the region of 1750-1790 cm⁻¹. The nitro group (NO₂) gives rise to two distinct, strong stretching bands: an asymmetric stretch typically around 1515-1535 cm⁻¹ and a symmetric stretch around 1340-1355 cm⁻¹ nih.govmdpi.com. Other key vibrations include the C=N stretching of the oxadiazole ring and the C-O-C (ether-like) stretching within the ring. In related 1,3,4-oxadiazole-2(3H)-thione derivatives, the C=N group shows a characteristic signal at approximately 1610 cm⁻¹ nih.gov.

Table 3: Characteristic IR Absorption Frequencies for 5-(Nitrophenyl)-1,3,4-oxadiazole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1750 - 1790 |

| NO₂ | Asymmetric Stretch | 1515 - 1535 nih.govnih.gov |

| NO₂ | Symmetric Stretch | 1340 - 1355 nih.govnih.govmdpi.com |

| C=N (ring) | Stretch | ~1610 nih.gov |

| C-O-C (ring) | Stretch | ~1230 nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₅N₃O₄), the calculated molecular weight is 207.14 g/mol labgle.com. In an MS experiment, this would be observed as a molecular ion peak (M⁺) at m/z 207 or, more commonly in soft ionization techniques like electrospray ionization (ESI), as a protonated molecule [M+H]⁺ at m/z 208.

The fragmentation pattern provides a fingerprint of the molecule's structure. For S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, detailed fragmentation analyses have been performed researchgate.netresearchgate.net. Based on the structure of this compound, characteristic fragmentation pathways would likely include:

Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 161.

Loss of a carbonyl group (CO, 28 Da).

Cleavage of the molecule to produce ions corresponding to the 3-nitrophenyl moiety or the oxadiazolone ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₅N₃O₄]⁺ | 207 |

| [M+H]⁺ | [C₈H₆N₃O₄]⁺ | 208 |

| [M-NO₂]⁺ | [C₈H₅N₂O₂]⁺ | 161 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated systems. The structure of this compound contains two conjugated systems—the nitrophenyl ring and the oxadiazole ring—which are linked together, allowing for extended conjugation.

This extended π-electron system gives rise to characteristic π → π* transitions. For analogous compounds like 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, strong absorption maxima (λ_max) are observed in the range of 286-288 nm nih.gov. It is expected that this compound would exhibit a similar absorption profile, with a primary absorption band in the ultraviolet region. The exact position and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent used scribd.com.

Table 5: Typical UV-Vis Absorption Data for 5-(Nitrophenyl)-1,3,4-oxadiazole Analogues

| Transition Type | Typical λ_max (nm) |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, analysis of closely related analogues offers significant insights into the likely solid-state conformation and packing of this class of compounds.

A study of 2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (5e) revealed an orthorhombic crystal system with the space group Pbca. nih.gov The unit cell parameters were determined to be a = 14.583(3) Å, b = 9.3773(19) Å, and c = 24.386(4) Å, with all angles being 90°, confirming the orthorhombic geometry. nih.gov The presence of the electron-withdrawing nitro group was noted to influence the chemical shifts in NMR spectra, suggesting its impact on the electronic distribution of the molecule, a factor that also governs crystal packing. nih.gov

Similarly, the crystal structure of 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) was determined to be in the monoclinic P21/c space group. researchgate.net This complex molecule, featuring multiple nitro groups, provides a valuable reference for understanding the packing of highly nitrated oxadiazole systems.

The analysis of a related 5-phenyl-1,3,4-oxathiazol-2-one, an analogue where a sulfur atom replaces a nitrogen in the heterocyclic ring, showed that it crystallizes in the monoclinic space group P21/n. ul.ie This highlights that even minor changes in the heterocyclic core can lead to different packing arrangements.

Furthermore, the investigation of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione indicated a monoclinic crystal system with the space group P2(1)/n. researchgate.net The solid-state structure of this compound is stabilized by intermolecular C–H···S and N–H···N hydrogen bonds. researchgate.net Another analogue, 2-carboxymethylthio-5-phenyl-1,3,4-oxadiazole, was found to crystallize in the triclinic P-1 space group, with its crystal structure stabilized by hydrogen bonds between the oxadiazole nitrogen and the carboxyl group, forming a three-dimensional network. cyberleninka.ru

These examples from related structures underscore the importance of the substituents on the phenyl and oxadiazole rings in dictating the intermolecular forces, such as hydrogen bonding and π–π stacking interactions. These interactions, in turn, determine the final crystal lattice. The nitro group, in particular, is a strong electron-withdrawing group and can participate in various non-covalent interactions, significantly influencing the supramolecular assembly.

The crystallographic data for these analogues are summarized in the interactive table below, providing a comparative overview of their solid-state properties.

Interactive Table of Crystallographic Data for 1,3,4-Oxadiazole (B1194373) Analogues

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-(((3,4-Dimethoxypyridin-2-yl)methyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole | C₁₇H₁₇N₃O₃S | Orthorhombic | Pbca | 14.583(3) | 9.3773(19) | 24.386(4) | 90 | nih.gov |

| 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) | C₁₆H₄N₁₀O₁₄ | Monoclinic | P2₁/c | 7.3407(4) | 6.0054(3) | 22.8359(11) | 93.758(2) | researchgate.net |

| 5-Phenyl-1,3,4-oxathiazol-2-one | C₈H₅NO₂S | Monoclinic | P2₁/n | 11.161(8) | 7.1470(20) | 19.864(15) | 99.77(4) | ul.ie |

| 5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione | C₇H₅N₃OS | Monoclinic | P2(1)/n | 4.7946(15) | 13.775(4) | 11.722(4) | 96.557(5) | researchgate.net |

| 2-Carboxymethylthio-5-phenyl-1,3,4-oxadiazole | C₁₀H₈N₂O₃S | Triclinic | P-1 | 7.3253(6) | 8.6265(7) | 9.0197(7) | 89.990(7) | cyberleninka.ru |

Computational Chemistry and Theoretical Investigations of 5 3 Nitrophenyl 3h 1,3,4 Oxadiazol 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone. These methods are used to determine the molecule's geometry, orbital energies, and electron distribution, which collectively govern its reactivity and interactions.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one. DFT calculations are employed to optimize the molecular geometry and to analyze various electronic properties. ajchem-a.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometrical structure. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. ajchem-a.com For this compound, the optimization process would likely show that the 1,3,4-oxadiazol-2-one ring is nearly planar. nih.gov The phenyl ring would be twisted at a certain angle relative to the oxadiazole ring due to steric hindrance and electronic effects.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) This table illustrates typical parameters that would be determined through DFT calculations for the title compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-O (in ring) | ~1.36 |

| C=N | ~1.28 | |

| N-N | ~1.41 | |

| C=O (exocyclic) | ~1.20 | |

| C-NO₂ | ~1.48 | |

| Bond Angle | C-N-N (in ring) | ~106 |

| C-O-C (in ring) | ~105 |

| Dihedral Angle | Phenyl Ring vs. Oxadiazole Ring | ~10-20° |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxadiazole system, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Properties This table shows representative data derived from DFT calculations for similar compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| Energy Gap (ΔE) | 4.0 to 4.5 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.gov They help identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) show electron-deficient areas prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative regions are expected around the oxygen atoms of the nitro group and the carbonyl group of the oxadiazolone ring. ajchem-a.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Positive potential would be concentrated on the hydrogen atoms of the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E2) can be quantified. For a molecule like this, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent pi-systems, indicating electron delocalization across the structure.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in This analysis helps in understanding the electrostatic potential and the distribution of electrons. While known to be basis-set dependent, it provides a qualitative picture of charge distribution. niscpr.res.inq-chem.com

For this compound, the Mulliken charge analysis would likely show that the oxygen atoms of the nitro and carbonyl groups, along with the nitrogen atoms of the oxadiazole ring, carry significant negative charges. Conversely, the carbon atom attached to the nitro group and the carbonyl carbon would exhibit positive charges, making them susceptible to nucleophilic attack. niscpr.res.in

Table 3: Representative Mulliken Atomic Charges This table provides an example of expected charge distribution.

| Atom | Charge (a.u.) |

|---|---|

| O (Nitro Group) | Negative |

| O (Carbonyl) | Negative |

| N (Oxadiazole Ring) | Negative |

| C (Carbonyl) | Positive |

| N (Nitro Group) | Positive |

| H (Aromatic) | Positive |

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory is a set of quantum chemistry methods based on first principles, without the inclusion of experimental data. scribd.com These methods approximate the solutions to the Schrödinger equation to describe the electronic structure of a molecule. wikipedia.org In the context of this compound, these calculations are fundamental for determining its optimized geometry, molecular orbital energies, and the distribution of electron density.

Theoretical studies on related heterocyclic compounds, such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, have utilized Density Functional Theory (DFT), a practical implementation of molecular orbital theory, to investigate structural and electronic properties. sapub.org For this compound, similar calculations would reveal:

Optimized Molecular Structure: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This visualizes the regions of positive and negative potential, which are crucial for identifying sites prone to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the nitro group and the oxadiazolone ring would exhibit negative potential (red/yellow), indicating their role as hydrogen bond acceptors, while the hydrogen atoms on the phenyl ring and the N-H of the oxadiazolone would show positive potential (blue). sapub.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides insight into the molecule's stability and its electronic transport properties. sapub.org The presence of the electron-withdrawing nitro group and the oxadiazole ring significantly influences these orbital energies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comuwec.edu This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. scienceforecastoa.com For derivatives of the 1,3,4-oxadiazole (B1194373) scaffold, QSAR studies have been pivotal in identifying the key physicochemical properties that govern their biological effects. nih.gov

Development of Predictive Models using Molecular Descriptors

The foundation of QSAR modeling is the use of molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. mdpi.com These descriptors are calculated from the molecular structure and are used to build predictive regression models. nih.govommegaonline.org

Topographical descriptors relate to the two-dimensional representation of the molecule, while electronic descriptors quantify the distribution of electrons.

Topographical Descriptors: These include connectivity indices like the Kier's first-order valence molecular connectivity index (¹χv), which describes the degree of branching and complexity of the molecular skeleton. nih.gov Such indices often correlate with how a molecule fits into a receptor's binding pocket. nih.gov

Electronic Descriptors: For this compound, electronic descriptors are particularly significant due to its polar nature. The electron-withdrawing nitro (-NO₂) group and the electronegative oxadiazole ring create a distinct electronic profile. mdpi.com Key descriptors include:

Electrostatic Field: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), calculate the steric and electrostatic fields surrounding the molecules. For 1,3,4-oxadiazol-2-one derivatives, the electrostatic field contribution is significant, highlighting the importance of the highly electronegative oxadiazole moiety in ligand-enzyme interactions. nih.govnih.gov

Quantum Chemical Descriptors: Parameters like the energy of the LUMO (E-LUMO) have been shown to correlate with the mutagenicity of nitroaromatic compounds. mdpi.com

These parameters describe how a molecule's size, shape, and hydrophobicity influence its ability to interact with a biological target and cross membranes.

Lipophilicity Parameters: Lipophilicity is typically quantified by the partition coefficient (logP), which measures a compound's distribution between an organic (n-octanol) and an aqueous phase. scienceforecastoa.com The Hansch substituent constant (π) is used to quantify the lipophilicity contribution of specific substituents. mlsu.ac.in For 1,3,4-oxadiazole derivatives, lipophilicity has been shown to be a critical parameter for activity. nih.gov

Steric Parameters: These descriptors relate to the size and shape of the molecule.

Molar Refractivity (MR): This parameter is related to the volume of the molecule and its polarizability. core.ac.uk

Taft's Steric Constant (Es): Quantifies the steric bulk of substituents. mlsu.ac.in

Verloop Steric Parameters: These provide a more detailed description of the shape of substituents. mlsu.ac.in In CoMFA studies on 1,3,4-oxadiazol-2-one derivatives, steric fields account for a substantial portion of the model's variance, indicating that the size and shape of substituents are crucial for biological activity. nih.gov For instance, bulky substituents near the oxadiazole ring can lead to unfavorable steric interactions and decrease activity. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Descriptor | Description |

|---|---|---|

| Electronic | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing effect of a substituent. mlsu.ac.in |

| Lipophilicity | Partition Coefficient (LogP) | Measures the overall hydrophobicity of a molecule. scienceforecastoa.com |

| Steric | Molar Refractivity (MR) | Relates to the molecular volume and polarizability. core.ac.uk |

| Topographical | Connectivity Index (χ) | Quantifies molecular branching and shape. nih.gov |

| 3D-Field | CoMFA/CoMSIA Fields | Represents steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecule. nih.gov |

Statistical Validation of QSAR Models

A QSAR model is only useful if it is statistically robust and has predictive power. rsc.org Validation is performed using several statistical metrics, often dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictivity). ufv.br

Internal Validation: This is typically performed using the leave-one-out (LOO) cross-validation method. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a good model. rsc.org

External Validation: The model's ability to predict the activity of the external test set compounds is assessed. The predictive correlation coefficient (R²pred) is calculated for this purpose. ufv.br

Other Statistical Parameters:

Coefficient of Determination (R²): Measures the goodness of fit for the training set. Values closer to 1.0 indicate a better fit. nih.gov

F-test Value: Indicates the statistical significance of the regression model. core.ac.uk

Standard Error of Estimation (SEE): Measures the deviation of the predicted values from the experimental values. rsc.org

Studies on 1,3,4-oxadiazol-2-one derivatives have yielded statistically significant QSAR models. For example, a CoMFA model for FAAH inhibitors showed a Q² of 0.61 and an R² of 0.98, while the corresponding CoMSIA model had a Q² of 0.64 and an R² of 0.93, demonstrating both high internal robustness and excellent data fitting. nih.gov

Table 2: Statistical Parameters for Validation of a 3D-QSAR Model for 1,3,4-Oxadiazol-2-one Derivatives nih.gov

| Parameter | CoMFA Model | CoMSIA Model | Significance |

|---|---|---|---|

| Q² (Cross-validated R²) | 0.61 | 0.64 | Indicates good internal predictive ability. |

| R² (Non-cross-validated R²) | 0.98 | 0.93 | Shows a high degree of correlation and goodness of fit. |

| F-value | 234.68 | 92.82 | High values indicate a statistically significant model. |

| r²test-set | 0.91 | 0.91 | Demonstrates excellent external predictive power. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. nih.gov This method is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design. nih.gov

For this compound, docking simulations would be performed by placing the molecule into the active site of a relevant biological target. The simulation then explores various binding poses and scores them based on the predicted binding affinity or energy.

Docking studies on related 1,3,4-oxadiazole derivatives have revealed key interactions that are likely relevant for the title compound:

Hydrogen Bonding: The 1,3,4-oxadiazole ring is a potent hydrogen bond acceptor. nih.gov Docking studies have shown that this moiety, along with other electronegative groups, can form crucial hydrogen bonds with amino acid residues in the active site of enzymes like peptide deformylase or fatty acid amide hydrolase (FAAH). nih.govnih.gov The carbonyl oxygen and the nitrogen atoms of the oxadiazole ring, as well as the oxygen atoms of the nitro group on the phenyl ring, are all potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring of the compound can engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can also participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site, further stabilizing the ligand-receptor complex.

In a docking-based 3D-QSAR study of 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, the results of the QSAR field calculations were mapped onto the enzyme's binding site. nih.gov This integrated approach revealed that regions requiring hydrogen bond donors or acceptors for enhanced activity corresponded to specific amino acid residues, providing a detailed picture of the ligand-target interactions. nih.gov Such an approach would be invaluable for elucidating the specific binding mode of this compound and guiding the design of analogues with improved affinity.

Binding Modes and Interaction Analysis with Enzymes

Molecular docking studies on various 1,3,4-oxadiazole derivatives have revealed key structural motifs and interaction patterns that are likely relevant to this compound. These studies consistently highlight the importance of the oxadiazole core and its substituents in anchoring the ligand within the active site of an enzyme.

For instance, in studies of 1,3,4-oxadiazole derivatives as inhibitors of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase (AChE), the heterocyclic ring is often involved in crucial hydrogen bonding and π-π stacking interactions. nih.govacs.org The nitrogen and oxygen atoms of the oxadiazole ring are capable of acting as hydrogen bond acceptors, while the aromatic nature of the ring allows for stacking interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine in the enzyme's active site.

In the context of this compound, the nitrophenyl substituent is expected to play a significant role in defining its binding mode. The nitro group can act as a strong hydrogen bond acceptor and may also participate in electrostatic interactions. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions.

A study on 1,3,4-oxadiazole derivatives targeting the tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) found that the ligands positioned themselves within the ATP-binding site, forming hydrogen bonds and hydrophobic interactions. nih.gov While the specific derivatives in that study differ from the title compound, the general principle of occupying the active site and forming specific polar and non-polar contacts is a recurring theme.

The table below summarizes common interactions observed in computational studies of related 1,3,4-oxadiazole derivatives with various enzymes, which could be extrapolated to hypothesize the binding mode of this compound.

| Interaction Type | Potential Interacting Groups on Compound | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Oxadiazole ring (N, O), Carbonyl O, Nitro group (O) | Ser, Thr, Asp, Glu, Gln, Asn, His |

| π-π Stacking | Phenyl ring, Oxadiazole ring | Trp, Tyr, Phe, His |

| Hydrophobic Interactions | Phenyl ring | Ala, Val, Leu, Ile, Pro, Met |

| Electrostatic Interactions | Nitro group | Arg, Lys, His |

Computational Insights into Binding Affinity

The binding affinity of a ligand to its target enzyme is a critical determinant of its potential inhibitory activity. Computationally, this is often estimated using docking scores or more rigorous methods like binding free energy calculations. These values provide a quantitative measure of the stability of the ligand-enzyme complex.

For a series of 1,3,4-oxadiazole derivatives studied as potential anticancer agents targeting VEGFR2, molecular docking simulations yielded binding energy values that correlated with their inhibitory potential. nih.gov For example, some of the more active compounds in that study exhibited binding energies in the range of -31 to -34 kJ/mol. nih.gov These values indicate a favorable binding process.

In another study focusing on novel 1,3,4-oxadiazole derivatives as inhibitors of α-amylase and α-glucosidase, the most potent compounds showed strong binding affinities in molecular docking simulations. nih.gov For example, a 2-thione-1,3,4-oxadiazole analog demonstrated an outstanding inhibitory potential against the α-amylase enzyme, which was supported by its docking results. nih.gov

The binding affinity of this compound would be influenced by the sum of its interactions within the enzyme's active site. The presence of the electron-withdrawing nitro group on the phenyl ring can modulate the electronic properties of the entire molecule, potentially influencing the strength of its interactions and, consequently, its binding affinity.

The following table presents hypothetical binding affinity data based on findings for related compounds, to illustrate the type of information generated in such studies.

| Enzyme Target | Related Compound Class | Reported Binding Energy Range (kJ/mol) | Reference |

| VEGFR2 | Substituted 1,3,4-oxadiazoles | -31.01 to -34.19 | nih.gov |

| α-Amylase | 2-Thione-1,3,4-oxadiazoles | Not specified, but strong correlation with IC50 | nih.gov |

| α-Glucosidase | 2-Thione-1,3,4-oxadiazoles | Not specified, but strong correlation with IC50 | nih.gov |

| Acetylcholinesterase | Various 1,3,4-oxadiazole derivatives | Not specified, but correlation with IC50 | acs.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-enzyme complex compared to static docking poses. By simulating the movement of atoms over time, MD can assess the stability of the binding mode, the flexibility of the ligand and protein, and the persistence of key interactions.

For instance, MD simulations were employed to confirm the stability of the complex between novel 1,3,4-oxadiazole derivatives and acetylcholinesterase. acs.org These simulations showed that the most potent compounds remained stably bound within the active site throughout the simulation, maintaining crucial hydrogen bonds and π-π interactions. acs.org Similarly, a computational investigation of 1,3,4-oxadiazole derivatives as VEGFR2 inhibitors used MD simulations to confirm the stability of the protein-ligand complexes. nih.gov

If this compound were subjected to MD simulations, the analysis would likely focus on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds formed between the ligand and the enzyme.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of binding affinity by averaging over multiple conformations from the simulation.

These simulations would provide a deeper understanding of the dynamic nature of the interaction between this compound and its potential enzyme targets, validating the binding modes predicted by molecular docking and offering further insights into the determinants of its biological activity.

Chemical Reactivity and Mechanistic Investigations of the Oxadiazol 2 One Ring System

Ring Transformation Reactions

The 1,3,4-oxadiazole (B1194373) ring system is generally characterized by its thermal stability, which is enhanced by aryl substituents. However, the presence of the carbonyl group in the oxadiazol-2-one ring introduces a reactive site, making it susceptible to various ring-opening and transformation reactions, particularly under hydrolytic conditions.

Hydrolytic Ring Opening Mechanisms

The 1,3,4-oxadiazol-2-one ring can undergo cleavage upon hydrolysis, with the specific pathway and outcome dependent on the reaction conditions (i.e., acidic or alkaline catalysis).

Under alkaline hydrolysis , the hydroxide ion typically attacks the electrophilic C2 carbonyl carbon. This initial nucleophilic addition leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the C2-O1 bond results in the opening of the heterocyclic ring. This process ultimately yields the corresponding hydrazide derivative. For 5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one, this reaction would produce 3-nitrobenzoylhydrazide.

Conversely, acid-catalyzed hydrolysis is often less effective. While protonation of the ring nitrogen or the exocyclic oxygen could activate the ring for nucleophilic attack by water, studies on similar structures have shown that acidic conditions may only lead to partial cleavage or be altogether ineffective mdpi.com. The stability of the protonated oxadiazole ring can hinder the ring-opening process.

The general mechanism for base-catalyzed hydrolytic ring opening is depicted below:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon (C2) of the oxadiazolone ring.

Intermediate Formation: A tetrahedral intermediate is formed.

Ring Cleavage: The ring opens through the cleavage of the C2-O1 bond to form a carboxylate intermediate.

Protonation: Subsequent protonation during workup yields the final acylhydrazide product.

Isomerization and Rearrangement Pathways (e.g., Boulton–Katritzky Scheme, ANRORC)

While isomerization and rearrangement reactions are significant in heterocyclic chemistry, the most well-known pathways, such as the Boulton–Katritzky rearrangement and the ANRORC mechanism, are not characteristic of the 1,3,4-oxadiazol-2-one ring system. Instead, they are prominently observed in its 1,2,4-oxadiazole isomer.

The Boulton–Katritzky rearrangement is a thermal or base-catalyzed reaction involving the intramolecular cyclization of a three-atom side chain onto the heterocyclic ring. acs.orgnih.govresearchgate.net It involves the nucleophilic attack of an atom in the side chain onto an electrophilic ring atom, leading to the cleavage of a ring bond and the formation of a new, often more stable, heterocyclic system. acs.org This rearrangement is a hallmark of 3-acylamino-1,2,4-oxadiazoles and related structures but is not a feasible pathway for 1,3,4-oxadiazol-2-ones due to their different ring structure and lack of the required side-chain configuration.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism describes a pathway for nucleophilic substitution on a heterocyclic ring. osi.lvchim.it The mechanism proceeds via the initial addition of a nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent recyclization to yield the substituted product. nih.gov This mechanism has been extensively studied for azines and 1,2,4-oxadiazoles but is not a documented pathway for the reactivity of 1,3,4-oxadiazol-2-ones. osi.lvchim.it

Reactions of the Nitrophenyl Substituent

The 3-nitrophenyl group at the C5 position is a dominant factor in the chemical reactivity of the entire molecule. Its strong electron-withdrawing nature modulates the properties of both the phenyl ring and the attached oxadiazolone moiety.

Influence of Electron-Withdrawing Nitro Group on Reactivity

The nitro group (-NO₂) exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. This has several key consequences for the reactivity of this compound.

Effect on the Phenyl Ring: The nitro group deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Electron density is drawn out of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Any substitution that does occur is directed to the meta positions relative to the nitro group.

Effect on the Oxadiazolone Ring: The electron-withdrawing effect is transmitted to the 1,3,4-oxadiazol-2-one ring, further increasing the electrophilicity of the C2 and C5 carbon atoms. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack, potentially facilitating reactions like the hydrolytic ring opening discussed previously.

Acidity of the N-H Proton: The electron-withdrawing nature of the entire 5-(3-nitrophenyl) substituent increases the acidity of the proton at the N3 position of the oxadiazolone ring, making it more readily removed by a base.

The following table summarizes the expected influence of different substituents on the electronic properties and reactivity of a generic 5-phenyl-1,3,4-oxadiazol-2-one system.

| Substituent at Phenyl Ring | Electronic Effect | Effect on Phenyl Ring Reactivity (Electrophilic Attack) | Effect on Oxadiazolone Ring Reactivity (Nucleophilic Attack) |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly Deactivating | Strongly Activating |

| -Cl (Chloro) | Weak Electron-Withdrawing | Deactivating | Activating |

| -H (Unsubstituted) | Neutral | Baseline | Baseline |

| -CH₃ (Methyl) | Weak Electron-Donating | Activating | Deactivating |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Strongly Activating | Strongly Deactivating |

Coordination Chemistry and Metal Complex Formation

Heterocyclic compounds, including oxadiazole derivatives, are well-established as versatile ligands in coordination chemistry due to the presence of heteroatoms with lone pairs of electrons that can donate to a metal center. researchgate.netmdpi.comedu.krd

Ligand Properties of Oxadiazoles (B1248032) for Metal Chelation

The 1,3,4-oxadiazole scaffold possesses multiple potential donor sites for coordination with metal ions. researchgate.net For this compound, the potential coordination sites are:

The two pyridine-type nitrogen atoms (N3 and N4) within the heterocyclic ring.

The exocyclic carbonyl oxygen atom at the C2 position.

The molecule can act as a monodentate ligand, typically coordinating through one of the ring nitrogen atoms. Depending on the metal ion and reaction conditions, it could also act as a bidentate or bridging ligand, linking multiple metal centers. The nitrogen atoms are generally the preferred coordination sites.

The 3-nitrophenyl substituent influences the ligand properties of the molecule. The strong electron-withdrawing effect of the nitro group reduces the electron density on the oxadiazolone ring, which in turn decreases the Lewis basicity of the nitrogen donor atoms. This may result in weaker coordination bonds compared to oxadiazolones bearing electron-donating substituents. Steric hindrance from the bulky phenyl group can also play a role in the geometry of the resulting metal complexes.

Research on similar 1,3,4-oxadiazole derivatives has shown their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.comasianpubs.org These complexes often exhibit interesting geometries and have been investigated for various applications. researchgate.netedu.krd

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3,4-oxadiazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. uomustansiriyah.edu.iq Common methods involve the direct reaction of the ligand, dissolved in a solvent like ethanol, methanol, or DMF, with a metal salt (e.g., chlorides, acetates, nitrates, or sulfates) under reflux. nih.gov The resulting complexes often precipitate from the solution upon cooling or after partial removal of the solvent.

The 1,3,4-oxadiazol-2-one moiety offers several potential coordination sites, including the exocyclic carbonyl oxygen, the ether-like ring oxygen, and the two heterocyclic nitrogen atoms (at positions 3 and 4). This contrasts with the analogous 1,3,4-oxadiazole-2-thione derivatives, which frequently coordinate through the exocyclic sulfur atom or its tautomeric thiol form, alongside a ring nitrogen. edu.krd For the oxadiazol-2-one ring, coordination is often observed through one of the ring nitrogen atoms and the exocyclic oxygen of the carbonyl group, forming a stable chelate ring with the metal center. researchgate.net The specific coordination mode can be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions. mdpi.com

Characterization of these complexes is performed using a combination of spectroscopic and analytical techniques to determine the ligand's binding mode, the complex's stoichiometry, and its geometry.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites. A shift in the vibrational frequency of the C=O (carbonyl) group to a lower wavenumber in the complex's spectrum compared to the free ligand suggests coordination through the carbonyl oxygen. Similarly, changes in the stretching vibrations of the C=N and C-O-C bonds of the oxadiazole ring can indicate the involvement of the ring's nitrogen or oxygen atoms in bonding with the metal ion. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies of diamagnetic complexes can provide evidence of coordination. A downfield shift of the signals for protons and carbons near the coordination sites is typically observed due to the deshielding effect of the metal ion.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their coordination geometry. The position and intensity of d-d transition bands can help distinguish between geometries such as octahedral, tetrahedral, or square planar. edu.krd

Mass Spectrometry: This is used to confirm the formation of the complex and its stoichiometry by identifying the molecular ion peak. The fragmentation pattern can also provide structural information. uomustansiriyah.edu.iq

| Ligand | Metal Ion | Resulting Complex & Stoichiometry | Proposed Geometry | Characterization Methods | Reference |

|---|---|---|---|---|---|

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Cu(II) | {Cu(L)₂(H₂O)₂(OH)(H₂O)₂.₅}n | Distorted Octahedral | IR, X-ray Crystallography | edu.krd |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | Cu₂(L)₂(H₂O)₆₄(H₂O)₄ | Distorted Square-Pyramid | IR, X-ray Crystallography | mdpi.com |

| N'-[(1E)-(2-bromophenyl)methylene]-5-hydrazino-1,3,4-oxadiazol-2-amine | Cu(II) | [Cu(L)Cl₂] | Tetrahedral | FTIR, UV-Vis, Mass Spec, Magnetic Susceptibility | researchgate.net |

| 2,5-bis(4-butoxy phenyl)-1,3,4-oxadiazole | Ni(II), Pd(II), Pt(II), Cu(II), Zn(II) | [M(L)₂(S-bpth)]Cl₂ | Not Specified | FTIR, UV-Vis, Elemental Analysis, Atomic Absorption | uomustansiriyah.edu.iq |

Theoretical Studies of Coordination Geometry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the coordination chemistry of 1,3,4-oxadiazole-based ligands. researchgate.net Theoretical studies complement experimental data by providing detailed insights into the electronic structure, stability, and preferred coordination geometries of metal complexes that may be difficult to ascertain through experiments alone.

DFT calculations are widely used to:

Optimize Geometry: Theoretical models can predict the most stable three-dimensional arrangement of atoms in a complex, including bond lengths and angles between the metal center and the coordinating atoms of the oxadiazole ligand. This is valuable for predicting the coordination geometry (e.g., tetrahedral vs. octahedral) and understanding the steric and electronic factors that govern it. researchgate.net

Determine Coordination Sites: By calculating the electrostatic potential and analyzing the electron density distribution of the ligand, researchers can predict the most likely atoms to act as donors. edu.krd For the 1,3,4-oxadiazol-2-one ring, calculations can help determine whether coordination is more favorable at the carbonyl oxygen or one of the ring nitrogens.

Analyze Metal-Ligand Bonding: Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the coordinate bonds, distinguishing between ionic and covalent character. researchgate.net

Predict Spectroscopic Properties: Theoretical calculations can simulate IR and UV-Vis spectra. The calculated vibrational frequencies and electronic transitions can be compared with experimental data to validate the proposed structure of the complex.

Evaluate Complex Stability: The binding energy between the metal ion and the ligand can be calculated to assess the thermodynamic stability of the complex. This allows for a comparison of the relative stabilities of different possible isomers or coordination modes.

For example, DFT studies on Schiff base complexes containing the 1,3,4-oxadiazole moiety have been used to investigate the electronic and geometric structures of their cobalt and chromium complexes. researchgate.net Such studies help in understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the electronic properties and reactivity of the complexes. mdpi.com

| System Studied | Computational Method | Calculated Properties | Key Findings | Reference |

|---|---|---|---|---|

| Co(II) and Cr(III) complexes with a Schiff base containing 1,3,4-oxadiazole | DFT, QTAIM | Geometric Structure, Electronic Structure, Reactivity Descriptors | Investigated bonding nature and estimated the system's electrophilic/nucleophilic character. | researchgate.net |

| Cu(II), Co(II), Ni(II) complexes with N-(5-phenyl-1,3,4-oxadizole-2-yl) propane hydrazide | Hyperchem 7.51 (PM3) | Electrostatic Potential, Geometry | Suggested square planar geometries for Co(II) and Ni(II) and tetrahedral for Cu(II) based on electrostatic potential. | edu.krd |

| 1,3,4-Oxadiazole derivatives (ligands only) | DFT | HOMO-LUMO energy, Chemical Reactivity, Stability | Identified chemically reactive and stable derivatives for further study as potential enzyme inhibitors. | mdpi.com |

Molecular Mechanism Studies of Biological Interactions Theoretical and in Vitro Biochemical Approaches

Enzyme Inhibition Mechanisms

The 1,3,4-oxadiazole (B1194373) scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to interact with a variety of enzymes. The specific substitution pattern of 5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one suggests a nuanced mechanism of action, likely involving targeted enzyme inhibition that contributes to its biological activities.

While direct enzymatic inhibition data for this compound is specific, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied as inhibitors of several key enzymes implicated in disease progression, particularly in cancer. nih.gov

HDAC6: Histone deacetylase 6 (HDAC6) is a primary target for a class of 2-(difluoromethyl)-1,3,4-oxadiazoles, which act as selective, non-hydroxamic acid inhibitors. nih.gov These compounds function as electrophilic substrates for HDAC6, leading to its inhibition. nih.gov The interaction with HDAC6, a cytosolic enzyme, affects non-histone proteins involved in cell proliferation and metastasis. nih.gov

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govnih.gov Inhibition of TS leads to an imbalance of deoxynucleotides, cessation of cell growth, and proliferation. nih.gov Numerous hybrids of 1,3,4-oxadiazole have been synthesized and identified as potent TS inhibitors, suggesting that the oxadiazole ring is a key structural feature for this activity. nih.govnih.govnih.gov

Topoisomerase I: DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA, which is essential for replication and transcription. mdpi.com The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit topoisomerase I. In silico molecular docking studies have shown that 2,5-disubstituted 1,3,4-oxadiazole derivatives can exhibit high binding affinity towards the active site of Topoisomerase I, indicating their potential to inhibit its function. iosrjournals.org

Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine metabolism and is overexpressed in many solid tumors, where it promotes angiogenesis and tumor growth. researchgate.netnih.gov Consequently, TP is a significant target for anticancer drug development. researchgate.net Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of thymidine phosphorylase, with some compounds showing greater potency than the reference drug 7-deazaxanthine. nih.gov

The inhibitory potential of various 1,3,4-oxadiazole derivatives against these enzymes is summarized in the table below.

| Enzyme Target | Compound Class | Observed Activity | Reference |

| Thymidylate Synthase (TS) | Thiazolidinedione-1,3,4-oxadiazole hybrids | IC50 values in the low micromolar range (e.g., 1.67 µM) | nih.gov |

| Topoisomerase I | 2,5-disubstituted 1,3,4-oxadiazoles | High binding affinity in docking studies | iosrjournals.org |

| Thymidine Phosphorylase (TP) | 2,5-disubstituted 1,3,4-oxadiazoles | Potent enzyme inhibition compared to standard | nih.gov |

| HDAC6 | 2-(difluoromethyl)-1,3,4-oxadiazoles | Selective inhibition | nih.gov |

The anti-proliferative effects of 1,3,4-oxadiazole derivatives are a direct consequence of their enzyme-inhibiting activities. By targeting enzymes essential for DNA synthesis, replication, and cellular metabolism, these compounds can halt the cell cycle and induce apoptosis.

The inhibition of enzymes like thymidylate synthase and topoisomerase directly interferes with DNA replication and repair, leading to cell growth arrest. nih.govrsc.org The anti-proliferative activity of various 1,3,4-oxadiazole N-Mannich bases has been evaluated against several cancer cell lines, including prostate (PC3), breast (MCF7), and hepatocellular carcinoma (HePG-2), with some compounds showing significant efficacy. nih.gov The mechanism often involves arresting the cell cycle and inducing apoptosis, which can be confirmed by observing elevated levels of proteins like p53 and caspase 3. rsc.org

Interaction with Biomolecules (e.g., Nucleic Acids, Proteins)

Beyond specific enzyme inhibition, the planar, aromatic structure of the 1,3,4-oxadiazole ring system facilitates non-covalent interactions with biomacromolecules like nucleic acids and proteins. researchgate.net The ability of flat aromatic compounds to intercalate between the base pairs of DNA is a well-established mechanism of action for many antibacterial and mutagenic agents. ysu.am This mode of binding can interfere with DNA-processing enzymes and disrupt normal cellular functions. ysu.am

Furthermore, the presence of a nitroaromatic group, such as the 3-nitrophenyl substituent, introduces the potential for reductive activation. Studies on other 5-nitro-substituted heterocyclic compounds have shown that enzymatic reduction of the nitro group can generate reactive intermediates. nih.gov These intermediates can then form covalent bonds with nucleophilic sites on macromolecules, including DNA and proteins, leading to cytotoxicity. nih.gov This mechanism suggests that the 3-nitro group on the phenyl ring is a critical feature for the molecule's interaction with biomolecules. nih.gov

Structure-Activity Relationship (SAR) from a Mechanistic Perspective

The biological activity of this compound is governed by the interplay of its three main structural components: the 1,3,4-oxadiazol-2-one core, the phenyl ring linker, and the nitro substituent.

1,3,4-Oxadiazole Ring: This heterocyclic core serves as a rigid scaffold that correctly orients the other substituents for optimal interaction with biological targets. It is a known bioisostere for carboxylic acids and amides and can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites. nih.gov

Nitro Group: The position and electronic nature of the nitro group are critical determinants of activity. The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule. Its presence is often essential for the biological activity of nitroaromatic compounds. brieflands.com For instance, in a series of S-substituted 1,3,4-oxadiazole-2-thiols, a 3,5-dinitrophenyl moiety was found to be necessary for antimycobacterial activity. nih.gov The reduction of the nitro group can lead to reactive species that covalently modify biomolecules, a key mechanistic aspect for this class of compounds. brieflands.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-one, and how can reaction conditions be optimized?

- Answer : A widely used method involves cyclization of hydrazide intermediates. For example, the carbon dioxide route (CDR) enables cyclization under basic conditions (e.g., NaOH) in ethanol, yielding 1,3,4-oxadiazol-2-ones with high efficiency (89–97% yields) . Key optimizations include controlling reaction time (6–12 hours), temperature (60–80°C), and stoichiometry of CO₂. Acid chlorides derived from 3-nitrobenzoic acid can serve as precursors.

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : The nitrophenyl group is confirmed by aromatic proton signals (δ 7.5–8.5 ppm) and carbons (δ 120–150 ppm). The oxadiazolone ring is identified via carbonyl carbon resonance (~δ 160 ppm).

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) are critical markers .

- MS : Molecular ion peaks (e.g., m/z 235 for C₈H₅N₃O₄) and fragmentation patterns validate the structure .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

- Answer : Standard assays include:

- Antimycobacterial Activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values ≤ 6.25 µg/mL indicating potency .

- Enzyme Inhibition : Fluorescence-based assays for FAAH (fatty acid amide hydrolase) or kinase targets, using IC₅₀ as a metric .

Advanced Research Questions

Q. How can molecular modeling and docking studies guide the design of this compound derivatives with enhanced bioactivity?

- Answer :

- Target Identification : Docking into active sites (e.g., M. tuberculosis enoyl-ACP reductase or FAAH catalytic domain) using software like AutoDock Vina .

- SAR Analysis : Substituent effects at the 3-nitrophenyl group (e.g., electron-withdrawing groups) improve binding affinity. For example, halogenation at the phenyl ring enhances antimycobacterial activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying MIC values)?

- Answer :

- Standardized Protocols : Ensure consistent inoculum size, solvent (DMSO concentration ≤1%), and incubation time.

- Metabolic Stability : Assess compound degradation under assay conditions via HPLC.

- Synergistic Effects : Test combinations with frontline drugs (e.g., isoniazid) to identify potentiating interactions .

Q. How does the electronic nature of the 3-nitrophenyl substituent influence the reactivity and stability of the oxadiazolone ring?

- Answer :

- Electron-Withdrawing Effects : The nitro group stabilizes the oxadiazolone ring via resonance, reducing hydrolysis susceptibility.

- Computational Insights : DFT calculations (e.g., HOMO-LUMO gaps) predict stability and reactivity. Substituents altering electron density (e.g., -NO₂ vs. -OCH₃) correlate with half-life in physiological buffers .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?

- Answer :

- Purification : Column chromatography may be replaced with recrystallization (ethanol/water) for large-scale batches.

- Yield Optimization : Continuous-flow CO₂ reactors improve cyclization efficiency compared to batch processes .

- Byproduct Analysis : LC-MS monitors side products (e.g., hydrazine derivatives) to ensure purity >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.